molecular formula C18H17N3O3 B2384788 N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 1170948-13-6

N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2384788
CAS RN: 1170948-13-6
M. Wt: 323.352
InChI Key: IGDGTMVQNMQAPI-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its potential uses .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can be studied using techniques like IR spectroscopy .

Scientific Research Applications

Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors

The design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as CRMP 1 inhibitors have shown potential applications in treating small lung cancer. Novel substituted compounds have been synthesized, characterized, and tested for their inhibitory activity against human lung cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020).

Antimicrobial and Antioxidant Properties

Oxadiazole and pyrazole derivatives have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study found that certain compounds exhibited moderate inhibitory effects and showed good affinity for enzymes related to inflammation and pain, highlighting their potential in developing new treatments for related conditions (M. Faheem, 2018).

Anticancer Evaluation

Research into the synthesis and anticancer evaluation of benzimidazole-containing 1,3,4-oxadiazole derivatives has demonstrated their potential in in vitro anticancer evaluation against various cancer cell lines. Some compounds have shown significant activity, particularly against breast cancer cell lines, indicating the promise of these chemical scaffolds in cancer research (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Antibacterial Activity

The synthesis and antibacterial activity of derivatives containing the 1,3,4-oxadiazole or 1,2,4-triazole heterocycle have been explored, with compounds tested for their activity against bacteria, mold, and yeast. This research supports the potential use of these derivatives in developing new antibacterial agents (C. N. Tien, Duc Tran Thi Cam, Ha Bui Manh, D. N. Dang, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on the environment. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting modifications to the compound to enhance its properties .

properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-7-9-14(10-8-13)11-17-20-21-18(24-17)19-16(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGTMVQNMQAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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